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Abstract
L-galactose, an enantiomer of the more common D-galactose, is a monosaccharide of

significant interest in various fields of biochemical and pharmaceutical research. While less

prevalent in nature, its unique stereochemistry imparts distinct biological activities and makes it

a crucial component in certain glycoconjugates and a valuable subject of study in carbohydrate

chemistry. This technical guide provides an in-depth analysis of the structure of L-galactose,

its key functional groups, and the experimental methodologies employed for its

characterization.

Structure of L-Galactose
L-galactose, with the chemical formula C₆H₁₂O₆, is an aldohexose, meaning it is a six-carbon

sugar with an aldehyde group in its open-chain form.[1] As the enantiomer of D-galactose, it is

its non-superimposable mirror image. This stereochemical distinction is fundamental to its

unique properties and interactions with chiral biological molecules such as enzymes and

receptors.

Open-Chain Structure
In its acyclic form, L-galactose possesses a linear chain of six carbon atoms. An aldehyde

(CHO) group is located at the C1 position, and hydroxyl (OH) groups are attached to the
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remaining five carbon atoms (C2 through C6). The stereochemistry of the chiral centers in L-
galactose is the mirror image of that in D-galactose.

Cyclic Structures: Hemiacetal Formation
In aqueous solutions, L-galactose predominantly exists in cyclic forms, which are

thermodynamically more stable than the open-chain structure.[1] This cyclization occurs

through an intramolecular nucleophilic attack of the hydroxyl group on the C5 carbon onto the

electrophilic carbonyl carbon (C1) of the aldehyde group, forming a hemiacetal.[1] This reaction

creates a new chiral center at C1, known as the anomeric carbon, giving rise to two

diastereomers called anomers: α-L-galactose and β-L-galactose.

The cyclic forms of L-galactose can exist as either a six-membered pyranose ring or a five-

membered furanose ring.[1]

L-Galactopyranose: The six-membered ring structure, analogous to pyran, is the most

common form.

L-Galactofuranose: The five-membered ring structure, analogous to furan, is less common

but may be found in certain biological contexts.[1]

The equilibrium between the α and β anomers, and the open-chain form, is a dynamic process

known as mutarotation.

Functional Groups of L-Galactose
The chemical reactivity and biological functions of L-galactose are dictated by its constituent

functional groups:

Aldehyde Group (-CHO): Present in the open-chain form, this group is responsible for the

reducing properties of L-galactose. It can be oxidized to a carboxylic acid.

Hydroxyl Groups (-OH): L-galactose possesses multiple hydroxyl groups, which are sites for

glycosidic bond formation with other monosaccharides to form oligosaccharides and

polysaccharides. These groups can also undergo esterification and etherification reactions.
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Hemiacetal Group: This functional group is characteristic of the cyclic forms and is located at

the anomeric carbon (C1). It consists of a carbon atom bonded to both an ether oxygen and

a hydroxyl group. The reactivity of the anomeric hydroxyl group is particularly important for

the formation of glycosidic linkages.

Quantitative Data
The following table summarizes key physicochemical properties of L-galactose.

Property Value Reference

Molecular Formula C₆H₁₂O₆

Molecular Weight 180.16 g/mol

Melting Point 163-165 °C

Specific Rotation [α]D²⁰
-75° to -82° (c=1 in H₂O with

NH₃)

Appearance White powder

Experimental Protocols for Structural
Characterization
The structural elucidation of L-galactose relies on a combination of spectroscopic and

spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure and stereochemistry

of monosaccharides.

Objective: To identify the proton (¹H) and carbon (¹³C) chemical environments within the L-
galactose molecule to confirm its structure and anomeric configuration.

Methodology:
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Sample Preparation: A sample of L-galactose is dissolved in a suitable deuterated solvent,

typically deuterium oxide (D₂O), to a concentration of approximately 10-50 mg/mL. A small

amount of a reference standard, such as trimethylsilyl propionate (TSP) or 4,4-dimethyl-4-

silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration.

¹H NMR Spectroscopy:

A one-dimensional ¹H NMR spectrum is acquired. The anomeric proton (H-1) signals are

typically found in the downfield region (δ 4.5-5.5 ppm) and are distinct for the α and β

anomers due to their different chemical environments.

The coupling constants (J-values) between adjacent protons provide information about

their dihedral angles, which helps in determining the relative stereochemistry of the

hydroxyl groups.

For differentiating enantiomers like L- and D-galactose, derivatization with a chiral agent

(e.g., L-cysteine methyl ester) can be employed. The resulting diastereomeric derivatives

will exhibit distinct ¹H NMR spectra, allowing for the identification of the L-enantiomer.

¹³C NMR Spectroscopy:

A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify

the spectrum to single lines for each carbon.

The chemical shift of the anomeric carbon (C-1) is particularly informative for

distinguishing between the α and β anomers.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the

tracing of the proton connectivity within the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its

directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is useful for confirming assignments
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and identifying long-range connectivities.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of L-galactose, which aids in its identification and structural analysis.

Objective: To determine the molecular mass of L-galactose and to study its fragmentation

patterns to confirm its structure.

Methodology:

Ionization: A suitable soft ionization technique is used to generate gas-phase ions of the L-
galactose molecule with minimal fragmentation. Common methods for carbohydrates

include:

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a

high-voltage needle, creating charged droplets from which ions are desolvated.

Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a

matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured by a mass

analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). For L-galactose (C₆H₁₂O₆), the

expected m/z for the protonated molecule [M+H]⁺ would be approximately 181.07.

Tandem Mass Spectrometry (MS/MS):

The molecular ion of interest is selected and subjected to collision-induced dissociation

(CID) or other fragmentation methods.

The resulting fragment ions are then mass-analyzed. The fragmentation pattern, which

typically involves the cleavage of glycosidic bonds and cross-ring cleavages, provides

structural information about the monosaccharide.

Visualizations
Chemical Structures of L-Galactose
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Caption: Open-chain and cyclic (pyranose) forms of L-galactose.

Functional Groups of L-Galactose (α-L-
Galactopyranose)
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Caption: Key functional groups in α-L-galactopyranose.

Relationship between L-Galactose and D-Galactose
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Caption: L-Galactose and D-Galactose are enantiomers (mirror images).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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